3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 4-methoxy-2-(trifluoromethyl)phenyl group. This compound is of interest due to its unique chemical structure, which combines the properties of a pyrrolidine ring with those of a trifluoromethyl-substituted aromatic ring. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and other scientific research fields.
Vorbereitungsmethoden
The synthesis of 3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Aromatic Substituent: The 4-methoxy-2-(trifluoromethyl)phenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable nucleophile with a halogenated aromatic compound containing the desired substituents.
Final Coupling: The final step involves coupling the pyrrolidine ring with the substituted aromatic group. This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination, depending on the specific functional groups present on the intermediates.
Analyse Chemischer Reaktionen
3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring or the pyrrolidine ring, depending on the reagents and conditions used.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Coupling Reactions: The compound can undergo various coupling reactions, such as Suzuki-Miyaura coupling, to introduce additional substituents or to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and coupling reagents like palladium catalysts.
Wissenschaftliche Forschungsanwendungen
3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of pharmaceuticals, particularly those targeting central nervous system disorders due to its lipophilicity and ability to cross the blood-brain barrier.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.
Material Science: The compound’s unique chemical properties make it useful in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the pyrrolidine ring provides a flexible scaffold for interaction with biological targets. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine can be compared with other similar compounds, such as:
3-[4-methoxyphenyl]pyrrolidine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
3-[4-trifluoromethylphenyl]pyrrolidine: Lacks the methoxy group, which affects its reactivity and interaction with biological targets.
3-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine: Contains a piperidine ring instead of a pyrrolidine ring, leading to differences in ring strain and overall molecular flexibility.
The presence of both the methoxy and trifluoromethyl groups in this compound makes it unique, providing a balance of chemical stability, lipophilicity, and reactivity that is valuable in various scientific applications.
Eigenschaften
CAS-Nummer |
1784959-27-8 |
---|---|
Molekularformel |
C12H14F3NO |
Molekulargewicht |
245.24 g/mol |
IUPAC-Name |
3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C12H14F3NO/c1-17-9-2-3-10(8-4-5-16-7-8)11(6-9)12(13,14)15/h2-3,6,8,16H,4-5,7H2,1H3 |
InChI-Schlüssel |
RWFNKGYFGHDPPY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2CCNC2)C(F)(F)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.